molecular formula C10H14ClNO B1280072 2-Phenylmorpholine hydrochloride CAS No. 23972-42-1

2-Phenylmorpholine hydrochloride

Cat. No.: B1280072
CAS No.: 23972-42-1
M. Wt: 199.68 g/mol
InChI Key: LJKUJBAIFSUTNM-UHFFFAOYSA-N
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Description

2-Phenylmorpholine hydrochloride is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 201.68 g/mol . It is a derivative of morpholine, a heterocyclic amine, and is often used in various scientific research fields due to its unique chemical properties.

Preparation Methods

2-Phenylmorpholine hydrochloride is typically synthesized by reacting phenylamine with morpholine under an atmosphere of hydrogen chloride . The reaction involves the formation of a morpholine ring with a phenyl group attached to it. The process can be carried out under various conditions, including the use of different solvents and catalysts to optimize yield and purity.

Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure consistent quality and high yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored and adjusted to achieve the desired product.

Chemical Reactions Analysis

2-Phenylmorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of phenylmorpholine oxides, while reduction can yield phenylmorpholine derivatives with different functional groups.

Scientific Research Applications

2-Phenylmorpholine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Phenylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to exert its effects by inhibiting certain enzymes and receptors involved in various biological processes. For example, it can inhibit the reuptake of neurotransmitters such as norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

2-Phenylmorpholine hydrochloride is similar to other phenylmorpholine derivatives, such as phenmetrazine and phendimetrazine. These compounds share a common morpholine ring structure with a phenyl group attached to it. this compound is unique in its specific chemical properties and applications .

Similar Compounds

  • Phenmetrazine
  • Phendimetrazine
  • Isophenmetrazine
  • Phenetrazine
  • Phenmetetrazine

These compounds have been studied for their pharmacological properties and potential therapeutic applications, but this compound stands out due to its specific uses in scientific research and industry.

Properties

IUPAC Name

2-phenylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;/h1-5,10-11H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKUJBAIFSUTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70492453
Record name 2-Phenylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23972-42-1
Record name 2-Phenylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenylmorpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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